![molecular formula C22H21FN2O4S B2452627 6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1110976-11-8](/img/structure/B2452627.png)

6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

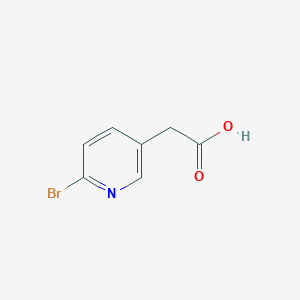

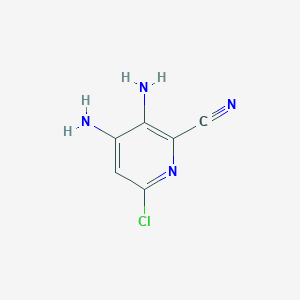

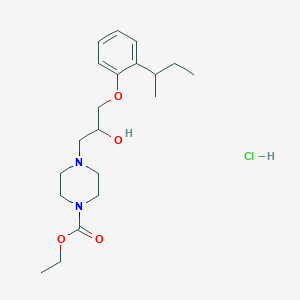

The compound “6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has various functional groups attached to it, including a fluoro group, a methoxyphenylsulfonyl group, and a piperidinylcarbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline backbone provides a rigid, planar structure, while the various functional groups may introduce steric hindrance and affect the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the fluoro group might make the compound more electrophilic, making it more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Photochemistry

- The photochemistry of related quinolone compounds, such as ciprofloxacin, includes substitution reactions and is significantly influenced by the environment, such as the presence of sodium sulfite or phosphate. This indicates potential applications in photochemical processes and drug stability studies under various conditions (Mella, Fasani, & Albini, 2001).

Electrochemistry

- Electrochemical studies of fluoroquinolone compounds and their precursors suggest a complex mechanism involving resonance isomerism and aromaticity. This research is crucial for understanding the electrochemical properties of quinoline derivatives, which may have applications in analytical chemistry and drug analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Antimicrobial Applications

- The synthesis and evaluation of quinoline derivatives for antimicrobial activity highlight their potential as therapeutic agents. Such research is vital for developing new antibiotics to combat resistant bacterial strains (Segawa et al., 1995).

Fluorescence and Labeling

- Certain quinoline derivatives, like 6-Methoxy-4-quinolone, exhibit strong fluorescence in a wide pH range, making them useful as fluorescent labeling reagents in biomedical analysis. This can aid in various diagnostic and analytical applications (Hirano et al., 2004).

Chemical Synthesis

- The synthesis of quinoline derivatives involves various novel techniques, including Sonogashira cross-coupling reactions. These studies contribute to the field of synthetic chemistry, offering new methods for creating complex molecules (Bonacorso et al., 2018).

Application in Carbohydrate Chemistry

- The development of new protective groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group, has implications in carbohydrate chemistry for protecting hydroxyl groups. This research is significant for synthesizing complex carbohydrates (Spjut, Qian, & Elofsson, 2010).

Structural and Molecular Analysis

- The synthesis and analysis of novel quinoline derivatives, along with their molecular and crystal structures, are crucial in drug design, particularly for potential antimicrobial and antiviral drugs (Vaksler et al., 2023).

CNS Penetration

- Research on novel quinoline derivatives with CNS penetration capabilities, such as those targeting M4 PAM receptors, is significant in neuropharmacology and drug design for central nervous system disorders (Bewley et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S/c1-29-16-6-8-17(9-7-16)30(27,28)21-18-13-15(23)5-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUHYUDTCEWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)